N-Methyl-L-valine N-Methyl-L-valine N-methyl-L-valine is an optically active form of N-methylvaline having L-configuration. It is a N-methyl-L-alpha-amino acid and a N-methylvaline.
N-Methylvaline, also known as maval, belongs to the class of organic compounds known as valine and derivatives. Valine and derivatives are compounds containing valine or a derivative thereof resulting from reaction of valine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. N-Methylvaline is soluble (in water) and a moderately acidic compound (based on its pKa).
Brand Name: Vulcanchem
CAS No.: 2480-23-1
VCID: VC21543384
InChI: InChI=1S/C6H13NO2/c1-4(2)5(7-3)6(8)9/h4-5,7H,1-3H3,(H,8,9)/t5-/m0/s1
SMILES: CC(C)C(C(=O)O)NC
Molecular Formula: C6H13NO2
Molecular Weight: 131.17 g/mol

N-Methyl-L-valine

CAS No.: 2480-23-1

VCID: VC21543384

Molecular Formula: C6H13NO2

Molecular Weight: 131.17 g/mol

* For research use only. Not for human or veterinary use.

N-Methyl-L-valine - 2480-23-1

Description

N-Methyl-L-valine is an optically active form of N-methylvaline with an L-configuration. It is classified as a N-methyl-L-alpha-amino acid, with the chemical formula C6H13NO2 and a molecular weight of 131.17 g/mol . This compound is widely used in various fields, including pharmaceutical research, peptide synthesis, and biochemical studies.

Peptide Synthesis

N-Methyl-L-valine is a valuable building block in peptide synthesis, particularly in the development of peptide-based drugs. It enhances the stability and bioactivity of peptides by introducing a methyl group that can alter the peptide's conformation and interaction with biological targets .

Pharmaceutical Development

In pharmaceutical development, N-Methyl-L-valine plays a crucial role in drug formulation. It helps create compounds that target specific biological pathways, potentially leading to more effective treatments with fewer side effects .

Biochemical Research

Researchers use N-Methyl-L-valine to study protein interactions and enzyme activities. This provides insights into metabolic processes and potential therapeutic targets, contributing to advancements in biochemistry .

Cosmetic Applications

N-Methyl-L-valine is explored in cosmetic formulations for its potential to improve skin hydration and elasticity, making it a promising ingredient in skincare products .

Comparison with Other Derivatives

Other derivatives of N-Methyl-L-valine, such as Boc-N-methyl-L-valine, are also significant in research. Boc-N-methyl-L-valine is used in peptide synthesis and drug development, particularly in oncology and immunology, due to its protective Boc group that facilitates selective reactions .

DNA Binding Studies

Studies on actinomycin D analogues have shown that modifications at N-methyl-L-valine residues can affect DNA binding characteristics. These analogues can bind to DNA as strongly as the parent compound, with variations in binding affinity depending on the specific DNA sequence and the stereochemistry of the N-methylvaline residue .

Table 2: Applications of N-Methyl-L-valine

ApplicationDescription
Peptide SynthesisEnhances stability and bioactivity of peptides
Pharmaceutical DevelopmentTargets specific biological pathways for more effective treatments
Biochemical ResearchStudies protein interactions and enzyme activities
Cosmetic ApplicationsImproves skin hydration and elasticity
CAS No. 2480-23-1
Product Name N-Methyl-L-valine
Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
IUPAC Name (2S)-3-methyl-2-(methylamino)butanoic acid
Standard InChI InChI=1S/C6H13NO2/c1-4(2)5(7-3)6(8)9/h4-5,7H,1-3H3,(H,8,9)/t5-/m0/s1
Standard InChIKey AKCRVYNORCOYQT-YFKPBYRVSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)O)NC
SMILES CC(C)C(C(=O)O)NC
Canonical SMILES CC(C)C(C(=O)O)NC
Synonyms 3-methyl-2-(methylamino)butanoic acid
MeVal
N-methylvaline
PubChem Compound 444080
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator